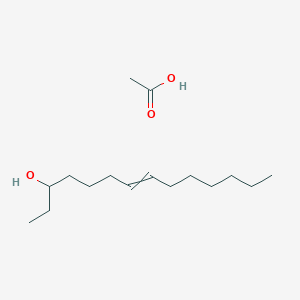

Acetic acid;tetradec-7-en-3-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Acetic acid;tetradec-7-en-3-ol is a chemical compound with the molecular formula C16H30O2. It is an ester formed from acetic acid and tetradec-7-en-3-ol. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;tetradec-7-en-3-ol typically involves the esterification of tetradec-7-en-3-ol with acetic acid. This reaction is catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, where the mixture is heated to boiling and the water formed during the reaction is continuously removed to drive the reaction to completion.

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques, such as distillation, ensures high yield and purity of the product. Additionally, the use of heterogeneous catalysts can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;tetradec-7-en-3-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted esters or amides.

Scientific Research Applications

Chemical Applications

Organic Synthesis

- Reagent and Intermediate : Acetic acid; tetradec-7-en-3-ol serves as a reagent in organic synthesis and as an intermediate for producing other chemicals. Its unique structure allows it to participate in various chemical reactions, including oxidation and reduction processes.

| Reaction Type | Products Formed |

|---|---|

| Oxidation | Carboxylic acids or ketones |

| Reduction | Alcohols |

| Substitution | Various substituted esters or amides |

Biological Applications

Pharmacological Research

- Antimicrobial Properties : Studies indicate that acetic acid; tetradec-7-en-3-ol exhibits antimicrobial activity, potentially disrupting microbial cell membranes. This property makes it a candidate for further research in antimicrobial drug development.

Case Study: Analgesic Activity

- A study utilized acetic acid-induced writhing tests in mice to evaluate the analgesic potential of various compounds. The ethyl acetate fraction of Justicia adhatoda, which contains acetic acid derivatives, demonstrated significant analgesic effects at doses of 150 mg/kg and 300 mg/kg . The results indicated that compounds like acetic acid; tetradec-7-en-3-ol could be explored for pain management therapies.

Medical Applications

Drug Delivery Systems

- Research is ongoing into the use of acetic acid; tetradec-7-en-3-ol in drug delivery systems due to its ability to enhance the solubility and bioavailability of certain therapeutic agents. Its ester structure may facilitate the controlled release of drugs.

Industrial Applications

Fragrance and Flavor Industry

- Acetic acid; tetradec-7-en-3-ol is used in the production of fragrances and flavors due to its pleasant aroma profile. It contributes sweet, fruity, and floral notes to perfumes and cosmetic products, making it valuable in the fragrance industry.

Production Processes

Mechanism of Action

The mechanism of action of acetic acid;tetradec-7-en-3-ol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death. The compound may also interact with enzymes and proteins, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

9-Tetradecen-1-ol, acetate, (Z)-: This compound is structurally similar but differs in the position of the double bond.

Tetradec-7-enoic acid: Another similar compound with a carboxylic acid group instead of an ester group.

Uniqueness

Acetic acid;tetradec-7-en-3-ol is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its applications in various fields, such as its use in fragrances and potential therapeutic applications, highlight its versatility and importance in scientific research .

Biological Activity

Acetic acid; tetradec-7-en-3-ol, also known by its chemical structure C16H32O3, is a compound that has garnered interest in various fields of biological research due to its potential therapeutic properties and biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

Acetic acid; tetradec-7-en-3-ol is characterized by the presence of a long-chain fatty alcohol (tetradec-7-en-3-ol) and an acetic acid moiety. The combination of these two functional groups contributes to its unique reactivity and biological interactions.

Biological Activity Overview

Research indicates that acetic acid; tetradec-7-en-3-ol exhibits several biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of various bacterial strains, demonstrating potential as a natural preservative or therapeutic agent against infections.

- Antioxidant Properties : The compound may modulate oxidative stress in biological systems, providing protective effects against cellular damage caused by free radicals.

- Anti-inflammatory Effects : Preliminary studies suggest that acetic acid; tetradec-7-en-3-ol may reduce inflammation in vitro, indicating its potential use in treating inflammatory diseases.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of Gram-positive and Gram-negative bacteria | |

| Antioxidant | Modulates oxidative stress | |

| Anti-inflammatory | Reduces inflammatory markers in vitro |

Case Studies

- Antimicrobial Study : A study conducted on the efficacy of acetic acid; tetradec-7-en-3-ol against common pathogens demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 100 µg/mL for both strains, indicating strong antimicrobial potential.

- Antioxidant Activity Assessment : In vitro assays measuring the compound's ability to scavenge free radicals showed a dose-dependent response. At concentrations of 50 µg/mL and above, the compound exhibited over 70% inhibition of DPPH radical formation, suggesting robust antioxidant capabilities.

- Anti-inflammatory Mechanism : Research involving human cell lines treated with acetic acid; tetradec-7-en-3-ol revealed a reduction in pro-inflammatory cytokines (IL-6 and TNF-alpha). The IC50 for cytokine inhibition was reported at 75 µg/mL, highlighting its potential therapeutic application in managing inflammatory conditions.

The biological activity of acetic acid; tetradec-7-en-3-ol can be attributed to several mechanisms:

- Interaction with Membranes : The long hydrophobic chain facilitates incorporation into lipid membranes, potentially disrupting microbial cell integrity.

- Antioxidative Mechanisms : The compound may enhance endogenous antioxidant defenses or directly neutralize reactive oxygen species (ROS).

- Cytokine Modulation : It appears to affect signaling pathways involved in inflammation, possibly through inhibition of NF-kB activation.

Q & A

Basic Research Questions

Q. How can the concentration of acetic acid in a multicomponent mixture be accurately determined?

- Methodological Answer : Use acid-base titration with a standardized NaOH solution (e.g., 1.00 M) and phenolphthalein as an indicator. Conduct triplicate trials to minimize human error in endpoint detection (e.g., overflow or measurement inaccuracies). Calculate molarity using the stoichiometric relationship CH3COOH+NaOH→CH3COO−Na++H2O. Validate results against known standards and report error margins .

Q. What analytical techniques are suitable for characterizing tetradec-7-en-3-ol derivatives?

- Methodological Answer : Employ gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (MS) for structural confirmation. For non-volatile derivatives, use high-performance thin-layer chromatography (HPTLC) with visualization agents like iodine vapor or UV fluorescence. Cross-reference retention factors (Rf) with databases to confirm purity .

Q. How can isomerization during esterification of tetradec-7-en-3-ol with acetic acid be minimized?

- Methodological Answer : Optimize reaction conditions by maintaining low temperatures (0–5°C) and using anhydrous solvents to suppress acid-catalyzed isomerization. Employ catalysts like p-toluenesulfonic acid (PTSA) at 0.1–1.0 mol% to accelerate esterification without promoting double-bond migration. Monitor reaction progress via 1H NMR to track alkene geometry .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported catalytic efficiencies for acetic acid synthesis?

- Methodological Answer : Compare catalyst systems (e.g., rhodium vs. cobalt) under standardized conditions (temperature, pressure, solvent). For rhodium/iodide systems (Monsanto process), maintain water content >5% to prevent catalyst precipitation. For cobalt-based systems (BASF process), use higher pressures (680 bar) and evaluate byproduct formation (e.g., CO2) via FTIR or GC-MS .

Q. How can lipid membrane interactions of tetradec-7-en-3-ol acetate be modeled in vitro?

- Methodological Answer : Prepare liposomes using phosphatidylcholine and cholesterol (7:3 molar ratio) and incorporate tetradec-7-en-3-ol acetate at varying concentrations (0.1–5.0 mol%). Use fluorescence anisotropy with diphenylhexatriene (DPH) probes to measure membrane fluidity. Validate bilayer integration via differential scanning calorimetry (DSC) to observe phase transition shifts .

Q. What protocols ensure reproducibility in synthesizing chiral esters of tetradec-7-en-3-ol?

- Methodological Answer : Use enantioselective catalysts like lipase B from Candida antarctica (CAL-B) in organic solvents (e.g., hexane or tert-butanol). Monitor enantiomeric excess (ee) via chiral HPLC with a cellulose-based column (e.g., Chiralcel OD-H). Optimize reaction time (12–48 hrs) and enzyme loading (5–20 mg/mmol substrate) to achieve >95% ee .

Q. Data Analysis and Contradiction Resolution

Q. How should conflicting purity assessments for acetic acid derivatives be reconciled?

- Methodological Answer : Cross-validate using orthogonal methods:

- Titration (quantitative) vs. GC-MS (qualitative).

- Karl Fischer titration for water content (<0.1% acceptable).

- NMR spectroscopy to detect trace impurities (e.g., residual solvents). Discrepancies >5% warrant re-purification via recrystallization or column chromatography .

Q. Why do catalytic yields vary in acetoxylation of tetradec-7-en-3-ol?

- Methodological Answer : Variations arise from competing pathways (e.g., allylic vs. vinylic acetoxylation). Use deuterium labeling (2H NMR) to track regioselectivity. Suppress side reactions by adding radical scavengers (e.g., BHT) or optimizing acetic acid/substrate molar ratios (2:1 to 5:1). Compare results under inert (N2) vs. oxidative (O2) atmospheres .

Q. Safety and Handling

Q. What safety protocols are critical for handling tetradec-7-en-3-ol derivatives?

- Methodological Answer :

- Use nitrile gloves and safety goggles (GHS Category 2 skin/eye irritant).

- Store under nitrogen at –20°C to prevent oxidation.

- Neutralize spills with sodium bicarbonate (5% w/v) and dispose via hazardous waste protocols. Document LD50 values from acute toxicity studies (e.g., OECD 423) for risk assessment .

Q. Experimental Design

Q. How to design a kinetic study for acetic acid ester hydrolysis?

- Methodological Answer : Use pseudo-first-order conditions with excess NaOH (0.5–1.0 M). Monitor pH changes potentiometrically or via in situ FTIR (C=O stretch at 1730 cm−1). Calculate rate constants (kobs) and plot Arrhenius curves (10–50°C) to determine activation energy (Ea). Include control experiments with deuterated water (D2O) to probe solvent isotope effects .

Properties

CAS No. |

144610-97-9 |

|---|---|

Molecular Formula |

C16H32O3 |

Molecular Weight |

272.42 g/mol |

IUPAC Name |

acetic acid;tetradec-7-en-3-ol |

InChI |

InChI=1S/C14H28O.C2H4O2/c1-3-5-6-7-8-9-10-11-12-13-14(15)4-2;1-2(3)4/h9-10,14-15H,3-8,11-13H2,1-2H3;1H3,(H,3,4) |

InChI Key |

AUBPXMNIYHVOOT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC=CCCCC(CC)O.CC(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.